1-benzoyl-3-[(furan-2-yl)methyl]thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-12(10-5-2-1-3-6-10)15-13(18)14-9-11-7-4-8-17-11/h1-8H,9H2,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNUUGTXSUYAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Coordination Chemistry and Metal Complexation of 1 Benzoyl 3 Furan 2 Yl Methyl Thiourea Derivatives
Ligand Properties of the Thiourea (B124793) Scaffold
The coordination potential of 1-benzoyl-3-[(furan-2-yl)methyl]thiourea is rooted in the inherent properties of its acylthiourea backbone. This scaffold provides multiple potential binding sites and conformational flexibility, enabling diverse coordination modes.
The this compound molecule possesses several potential donor atoms: the thiocarbonyl sulfur, the carbonyl oxygen, and two nitrogen atoms within the thiourea framework. ksu.edu.tr This combination of hard (oxygen, nitrogen) and soft (sulfur) donor sites allows for versatile bonding with a wide range of metal ions. researchgate.netnih.gov
Coordination predominantly occurs through a bidentate chelation involving the carbonyl oxygen and the thiocarbonyl sulfur atoms. researchgate.netrsc.org This mode of binding is facilitated by the deprotonation of the N-H group adjacent to the benzoyl group, creating a stable six-membered chelate ring with the metal center. The flexibility of the -C(O)NHC(S)N- core allows the molecule to adopt a conformation that minimizes steric strain upon complexation. This conformation is often stabilized in the free ligand by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen atom. nih.govresearchgate.net
Table 1: Key Infrared Spectral Data for this compound and Expected Shifts Upon Complexation
| Functional Group | Wavenumber (cm⁻¹) in Free Ligand | Expected Shift Upon O,S-Coordination | Rationale |
|---|---|---|---|
| N-H Stretch | ~3200 cm⁻¹ | Disappearance or significant broadening | Deprotonation of the N-H group during chelation. |
| C=O Stretch | ~1675 cm⁻¹ | Negative shift (to lower wavenumber) | Weakening of the C=O bond due to electron donation from oxygen to the metal center. ksu.edu.tr |
Data for the free ligand is based on analogous benzoylthiourea (B1224501) compounds.
The acylthiourea moiety can exhibit thione-thiol tautomerism. In its solid state and in solution, it predominantly exists in the thione form (C=S). However, upon reaction with a metal salt in the presence of a base or in a suitable solvent, it can lose a proton from the nitrogen atom to form the thiol tautomer, which exists as a monoanionic species. researchgate.net
This deprotonation is crucial for its most common coordination mode. The resulting negative charge is delocalized across the O-C-N-C-S skeleton, enhancing the donor capacity of both the oxygen and sulfur atoms. This allows the ligand to act as a monobasic bidentate O,S-donor. researchgate.netconicet.gov.ar In some instances, particularly under neutral or acidic conditions, the ligand can coordinate in its neutral, protonated form. In such cases, it typically acts as a monodentate ligand, binding to the metal center solely through the soft thiocarbonyl sulfur atom. conicet.gov.aruzh.ch This versatility, allowing for both neutral monodentate and anionic bidentate coordination, is a defining characteristic of its coordination chemistry.
Synthesis and Characterization of Transition Metal Complexes
The ability of this compound to form stable complexes with a variety of transition metals has been explored through established synthetic routes.
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a divalent metal salt in a 2:1 molar ratio. conicet.gov.ar Common metal precursors include metal(II) acetates, chlorides, or perchlorates. The reaction is generally carried out in a solvent such as ethanol (B145695) or methanol, where the ligand is dissolved, and an aqueous or alcoholic solution of the metal salt is added. ksu.edu.trdntb.gov.ua
The general reaction for the formation of a neutral bis(chelate) complex is: 2 L-H + M(X)₂ → [M(L)₂] + 2 HX (where L-H is the neutral thiourea ligand and M is a divalent metal ion)
The resulting metal complexes, often formulated as [M(L)₂], are typically colored, air-stable solids that are insoluble in water but soluble in organic solvents like dimethylformamide or dimethyl sulfoxide. ksu.edu.tr The formation constants for 3d transition metals with similar ligands generally follow the Irving-Williams order: Co(II) < Ni(II) < Cu(II). researchgate.net
The structures of the resulting metal complexes are elucidated using a combination of spectroscopic and analytical techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction for definitive structural confirmation. dntb.gov.uanih.gov
Nickel(II) Complexes : Ni(II), with a d⁸ electron configuration, typically forms square planar complexes with bidentate O,S-ligands. conicet.gov.ar These complexes are diamagnetic and usually exhibit a cis- configuration where the two oxygen and two sulfur atoms are mutually adjacent. conicet.gov.ar
Cobalt(II) Complexes : Co(II) (d⁷) complexes with benzoylthiourea ligands can adopt either tetrahedral or octahedral geometries, which are typically paramagnetic. dntb.gov.uauobasrah.edu.iq
Palladium(II) and Platinum(II) Complexes : As with Ni(II), these d⁸ metal ions form stable, diamagnetic, square planar complexes. conicet.gov.ar The ligands coordinate in a bidentate O,S-fashion, and both cis and trans isomers have been reported for related structures. rsc.orgnih.gov
Copper(II) Complexes : Cu(II) (d⁹) complexes are paramagnetic and commonly exhibit distorted square planar or tetrahedral geometries due to Jahn-Teller effects. dntb.gov.uanih.gov In some cases, the thiourea ligand can act as a reducing agent, resulting in the formation of a Cu(I) complex. uobasrah.edu.iq
Table 2: Typical Geometries and Magnetic Properties of Divalent Metal Complexes with Benzoylthiourea Ligands
| Metal Ion | Electron Config. | Common Geometry | Magnetic Properties |
|---|---|---|---|
| Ni(II) | d⁸ | Square Planar | Diamagnetic |
| Co(II) | d⁷ | Tetrahedral / Octahedral | Paramagnetic |
| Pd(II) | d⁸ | Square Planar | Diamagnetic |
| Pt(II) | d⁸ | Square Planar | Diamagnetic |
Electrochemical Behavior of Ligands and Metal Complexes
Cyclic voltammetry studies on analogous benzoylthiourea complexes reveal that both the free ligand and its metal chelates are electrochemically active. researchgate.netuobasrah.edu.iq The electrochemical behavior provides insight into the redox properties of the metal center after complexation.
For complexes of a similar N,N'-substituted thiourea ligand, the following behaviors have been observed:
Ni(II) and Co(II) Complexes : The cyclic voltammograms of these complexes often show two distinct, irreversible reduction peaks. These peaks are attributed to consecutive one-electron transfer processes, corresponding to the Metal(II)/Metal(I) and Metal(I)/Metal(0) or Metal(III)/Metal(II) redox couples. uobasrah.edu.iq
Cu(II) Complex : The copper(II) complex typically exhibits a quasi-reversible or reversible one-electron redox process at negative potentials, which is assigned to the Cu(II)/Cu(I) couple. uobasrah.edu.iq This indicates that the copper center can be readily reduced.
The redox potentials are influenced by the nature of the ligand, the specific metal ion, and the coordination geometry of the complex. The electron-donating or withdrawing nature of the furan (B31954) and benzoyl substituents on the this compound ligand would be expected to modulate these potentials.
Cyclic Voltammetry Studies
A review of scientific literature did not yield specific cyclic voltammetry data for this compound or its corresponding metal complexes. While electrochemical studies have been conducted on other benzoylthiourea derivatives to investigate their redox properties, no such detailed analysis for the furan-2-ylmethyl substituted compound is presently available in published research.
Influence of Metal Complexation on Biological Activity Profiles
The biological activity of thiourea derivatives is often modulated upon coordination with metal ions. The parent ligand, this compound, has demonstrated antibacterial activity. However, comprehensive studies detailing the influence of specific metal complexation on the biological activity profile of this particular ligand are limited.
A study on N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide, a structurally related furan-containing thiourea, and its Cu(II), Ni(II), and Co(II) complexes was conducted to evaluate their anticancer activities against MCF-7 breast cancer cells. The results, presented in the table below, show that the metal complexes, particularly the Ni(II) complex, exhibited significantly higher cytotoxicity (lower IC50 values) than the parent ligand, demonstrating a clear enhancement of biological activity upon metal complexation.
Table 1: In Vitro Anticancer Activity (IC50, µM) of a Furan-Containing Thiourea Ligand (HL2) and its Metal Complexes against MCF-7 Cells
{
"headers": ["Compound", "IC50 (µM) after 24h"],
"rows": [
["HL2 (Ligand)", "21.25"],
["[Cu(L2)2]", "4.15"],
["[Ni(L2)2]", "2.07"],
["[Co(L2)2]", "3.24"]
]
}Data sourced from a study on N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide (HL2), a compound structurally related to this compound.
While this data pertains to a related compound, it illustrates the profound influence that metal complexation can have on the biological profile of furan-containing benzoylthiourea derivatives. Further research is required to specifically quantify the antibacterial, antifungal, and anticancer activities of this compound metal complexes and compare them directly with the uncomplexed ligand.
Investigation of Biological Activities and Underlying Mechanisms of 1 Benzoyl 3 Furan 2 Yl Methyl Thiourea
Enzyme Inhibition Studies
Based on a comprehensive review of scientific databases, there is no specific published data detailing the inhibitory effects of 1-benzoyl-3-[(furan-2-yl)methyl]thiourea on urease, carbonic anhydrase, alpha-glucosidase, monoamine oxidase, cholinesterase, or tyrosinase. While related benzoylthiourea (B1224501) and furan-containing compounds have been evaluated against these targets, the results cannot be directly attributed to the subject compound.
Urease Enzyme Inhibition
No specific IC50 or Ki values for the inhibition of urease by this compound have been reported. Research on other thiourea (B124793) derivatives has shown that this class of compounds can be potent urease inhibitors, often acting by chelating the nickel ions in the enzyme's active site core.ac.uknih.govcore.ac.ukresearchgate.net. However, without experimental data, the potential activity of this specific furan-containing derivative remains speculative.
Carbonic Anhydrase Inhibition (hCA I, hCA II)
There is no available literature detailing the inhibitory activity of this compound against human carbonic anhydrase isoforms I and II (hCA I, hCA II). While some sulfonamide-based thiourea derivatives are known to be effective carbonic anhydrase inhibitors, the activity is highly dependent on the specific structural features of the molecule, and no such evaluation has been published for this compound nih.gov.
Alpha-Glucosidase Inhibition (Anti-diabetic potential)
The potential of this compound as an alpha-glucosidase inhibitor has not been documented. Studies on other structurally diverse compounds, including some containing furan (B31954) or benzoyl moieties, have demonstrated alpha-glucosidase inhibition, which is a key target for managing type 2 diabetes nih.govnih.govresearchgate.netscispace.comresearchgate.net. Nevertheless, no specific in vitro or in silico studies for the title compound are available.
Monoamine Oxidase and Cholinesterase Inhibition
No research findings have been published on the effects of this compound on the activity of monoamine oxidase (MAO) or cholinesterases (e.g., acetylcholinesterase, AChE). These enzymes are critical targets for neurodegenerative diseases, and while various heterocyclic compounds are being explored, this particular thiourea derivative has not been part of these investigations according to available data nih.govmdpi.com.
Tyrosinase Inhibition
The inhibitory effect of this compound on tyrosinase, a key enzyme in melanin (B1238610) synthesis, has not been reported. The thiourea scaffold is present in many known tyrosinase inhibitors, where it is thought to interact with the copper ions in the enzyme's active site nih.govmdpi.comresearchgate.net. However, the specific activity of this compound has not been experimentally determined or published.
Computational Drug Design and Molecular Modeling of 1 Benzoyl 3 Furan 2 Yl Methyl Thiourea and Its Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is crucial for understanding the binding mode and affinity of thiourea (B124793) derivatives to their biological targets. Studies on 1-benzoyl-3-furan-2-ylmethyl-thiourea have explored its structural and spectral properties, which are foundational for understanding its interaction capabilities. researchgate.net Research on analogous benzoylthiourea (B1224501) compounds has demonstrated their potential to interact with various enzymes and receptors implicated in disease.
For instance, molecular docking studies on 1-allyl-3-benzoylthiourea (B5185869) analogs were conducted to investigate their interaction with the DNA gyrase subunit B receptor (PDB ID: 1KZN), a target for antibacterial agents. nih.gov These simulations revealed that the thiourea derivatives could fit into the binding pocket of the enzyme, with some analogs showing better binding affinity than known inhibitors like ciprofloxacin. nih.gov The interactions were often characterized by hydrogen bonds involving the C=O and C=S groups of the thiourea core. nih.gov
Similarly, other studies have docked benzoylthiourea derivatives against different targets, such as urease and epidermal growth factor receptor (EGFR) tyrosine kinase. unair.ac.idnih.gov In a study targeting urease from Bacillus pasteurii, N-(3-trifluoromethyl)benzoyl-N'-aryl thiourea derivatives showed significant inhibitory potential, with docking simulations revealing key interactions within the enzyme's active site. nih.gov Another investigation focusing on EGFR inhibitors found that 1-(3-Chlorobenzoyl)-3-methylthiourea had a low binding energy of –9.28 kcal/mol, suggesting a strong potential for inhibition. unair.ac.id
These docking studies are instrumental in elucidating the binding modes of these compounds. The common interaction patterns often involve the thiourea moiety's sulfur and nitrogen atoms acting as hydrogen bond donors or acceptors. The benzoyl and furan (B31954) rings can engage in hydrophobic and pi-stacking interactions with amino acid residues in the target's active site.
| Compound/Derivative Class | Target Protein (PDB ID) | Key Findings/Binding Energy | Reference |
| 1-allyl-3-(3-chlorobenzoyl)thiourea | DNA gyrase subunit B (1KZN) | Exhibited the best binding affinity with a rerank score of -91.2304. | nih.gov |
| 1-(3-Chlorobenzoyl)-3-methylthiourea | EGFR Tyrosine Kinase | Showed the lowest binding energy (–9.28 kcal/mol) among tested derivatives. | unair.ac.id |
| N-(3-trifluoromethyl)benzoyl-N'-aryl thiourea derivatives | Urease (4ubp) | The most active compounds showed valuable interactions and good docking scores. | nih.gov |
| Fluorinated benzoylthiourea derivatives | E. coli DNA gyrase B | Docking scores predicted the antimicrobial activity, which was confirmed experimentally. | nih.gov |
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations model the movement of atoms and molecules, providing insights into the conformational changes of both the ligand and the target protein upon binding.
For thiourea derivatives, MD simulations have been employed to validate the stability of interactions predicted by docking. In a study on thiourea derivatives containing a thiazole (B1198619) ring, MD simulations were performed in a water solvent system to observe the ligand's interactions with the S. aureus DNA gyrase enzyme (PDB ID: 2XCS). rsc.org The results showed that the most potent compound formed stable hydrogen bonds and interactions with key residues like Ala1083, Glu1088, and Met1121 throughout the simulation, confirming the stability of the docked complex. rsc.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models are essential for optimizing lead compounds by identifying the chemical features that enhance potency and reduce toxicity.
SAR studies on thiourea derivatives have provided valuable insights into their mechanism of action. For example, research has shown that substitutions on the aryl groups of benzoylthioureas significantly influence their biological activity. nih.gov The presence of electron-withdrawing groups, such as chlorine or methoxy (B1213986) groups, on the phenyl ring has been shown to enhance antibacterial activity. nih.gov The addition of halogen atoms to the phenyl group of thiourea derivatives has also been correlated with good antibacterial properties. nih.gov
QSAR models take this a step further by creating mathematical equations that relate physicochemical properties (descriptors) of the molecules to their activity. A QSAR study on N-benzoyl-N'-naphthylthiourea derivatives as anticancer agents identified the importance of lipophilic (ClogP), electronic (ELUMO), and steric parameters in inhibiting the VEGFR2 receptor. atlantis-press.com The resulting QSAR equation allows for the prediction of activity for newly designed compounds, guiding the synthesis of more potent derivatives. atlantis-press.com These studies help to build predictive models that can screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest predicted biological activity. researchgate.net
| Study Type | Compound Class | Key Findings | Reference |
| SAR | N-(3-trifluoromethyl)benzoyl-N'-aryl thiourea | Dichloro and methoxy group substitutions on the aryl ring led to significant antibacterial activity. | nih.gov |
| SAR | 1-allyl-3-benzoylthiourea analogs | The presence of halogens showed higher antibacterial activity compared to a methoxy group. | nih.gov |
| QSAR | N-benzoyl-N'-naphthylthiourea derivatives | The best QSAR model for anticancer activity was based on lipophilic (ClogP) and electronic (ELUMO) properties. | atlantis-press.com |
| QSAR | General Thiourea Derivatives | Activity was found to be correlated to hydrophobic and hydrophilic properties, along with the specific functional groups present. | researchgate.net |
In Silico Prediction Methodologies for Pharmacokinetic Properties and Biological Activity
Beyond predicting the interaction with a target (pharmacodynamics), computational methods are widely used to forecast the pharmacokinetic properties of a drug candidate, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
For thiourea derivatives, various web-based tools and software are used to predict these properties. In silico studies on novel thiourea derivatives of naproxen (B1676952) predicted high gastrointestinal absorption for all tested compounds. researchgate.net Furthermore, these predictions can estimate blood-brain barrier permeability, skin permeability, and whether the compound is a substrate for transporters like P-glycoprotein. researchgate.net
Toxicity prediction is another critical component of the in silico analysis. For derivatives of 1-benzoyl-3-methylthiourea, computational tools have been used to predict toxicological properties like carcinogenicity and mutagenicity. unair.ac.id Similarly, pharmacokinetic and toxicity predictions for platinum (II)-thiourea complexes indicated good pharmacokinetic profiles, but also identified potential mutagenicity in some compounds, highlighting the importance of early toxicity screening. nih.gov These predictions are vital for filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or unacceptable toxicity. By integrating ADMET predictions early in the design phase, researchers can focus on developing derivatives of 1-benzoyl-3-[(furan-2-yl)methyl]thiourea with a higher probability of becoming successful therapeutic agents.
| Predicted Property | Compound Class | Tool/Methodology | Key Findings | Reference |
| Pharmacokinetics & Druglikeness | Thiourea derivatives of naproxen | SwissADME web tool | All compounds had high predicted gastrointestinal absorption and low blood-brain barrier permeability. | researchgate.netkg.ac.rs |
| Toxicity | 1-benzoyl-3-methylthiourea derivatives | Toxtree | The compounds showed no genotoxic carcinogenicity. | unair.ac.id |
| Pharmacokinetics & Toxicity | Bis-(1-benzoyl-3-methyl thiourea) platinum (II) complexes | In silico prediction | Compounds showed a good pharmacokinetic profile, but some were predicted to be mutagenic. | nih.gov |
| ADMET | N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide | pkCSM web platform | Revealed good drug-like behavior and a favorable ADMET profile. | ksu.edu.tr |
Future Research Directions and Therapeutic Potential
Development of Novel 1-Benzoyl-3-[(furan-2-yl)methyl]thiourea Analogues with Enhanced Biological Activities
The core structure of this compound offers numerous opportunities for chemical modification to enhance its biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net Future research will likely focus on systematic structure-activity relationship (SAR) studies to design and synthesize novel analogues with improved potency, selectivity, and pharmacokinetic profiles.
Key areas for modification include:
Substitution on the Benzoyl Ring: Introducing various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) at different positions of the benzoyl ring can significantly influence the compound's electronic and lipophilic properties, thereby affecting its interaction with biological targets. For instance, studies on other benzoylthiourea (B1224501) derivatives have shown that the presence and position of fluorine atoms can enhance antibacterial and antifungal activities. nih.gov
Modification of the Furan (B31954) Moiety: Alterations to the furan ring, such as substitution or replacement with other heterocyclic systems (e.g., thiophene, pyridine), could modulate the compound's biological specificity and potency. The furan ring itself is a crucial pharmacophore found in many biologically active compounds. ijabbr.com
N-Substitution of the Thiourea (B124793) Linkage: The nitrogen atoms of the thiourea group can be substituted with various alkyl or aryl groups to influence the molecule's conformation and hydrogen bonding capabilities, which are often critical for target binding.
The development of such analogues will be guided by computational modeling and molecular docking studies to predict their binding affinities with specific biological targets. nih.govunair.ac.id For example, docking studies have identified DNA gyrase subunit B as a potential target for the antibacterial activity of benzoylthiourea derivatives. nih.govnih.gov
Below is a hypothetical table illustrating how SAR studies for novel analogues could be structured, based on findings for similar compounds.
| Analogue | Modification | Predicted Target | Desired Enhancement |
| Analogue A | 4-chloro substitution on benzoyl ring | DNA Gyrase B | Increased antibacterial potency |
| Analogue B | 5-nitro substitution on furan ring | Ribonucleotide Reductase | Enhanced anticancer activity |
| Analogue C | N-methylation of thiourea | Not specified | Improved cell permeability |
| Analogue D | Replacement of furan with thiophene | Not specified | Altered target specificity |
Exploration of Synergistic Effects in Combination Therapies
A significant avenue for future research is the investigation of this compound and its analogues in combination with existing therapeutic agents. This approach can lead to enhanced efficacy, reduced toxicity, and the potential to overcome drug resistance.
Potential combination therapies to explore include:
With Conventional Antibiotics: The compound and its derivatives could act synergistically with established antibiotics by targeting different bacterial pathways or by inhibiting resistance mechanisms. For example, if the compound disrupts the bacterial cell wall, it could enhance the penetration and efficacy of other antibiotics.
With Anticancer Drugs: In cancer therapy, combining this compound with conventional chemotherapeutic agents could lead to a multi-pronged attack on cancer cells. For instance, complexing benzoylthiourea derivatives with platinum has been shown to enhance anticancer activity. nih.gov This suggests that this compound could potentially be used in combination with platinum-based drugs.
As Biofilm Inhibitors: Bacterial biofilms present a major challenge in treating chronic infections due to their resistance to conventional antibiotics. Some benzoylthiourea derivatives have demonstrated the ability to prevent biofilm formation. nih.gov Future studies could explore the use of this compound to disrupt biofilms, thereby making the bacteria more susceptible to antibiotics.
The following table outlines potential research directions for combination therapies.
| Combination | Therapeutic Area | Potential Mechanism of Synergy | Primary Endpoint |
| This compound + Penicillin | Bacterial Infections | Inhibition of different cell wall synthesis pathways | Reduced Minimum Inhibitory Concentration (MIC) |
| Analogue B + Cisplatin | Cancer | Complementary mechanisms of DNA damage and apoptosis induction | Increased cancer cell cytotoxicity |
| This compound + Tobramycin | Cystic Fibrosis Biofilm Infections | Disruption of biofilm matrix, allowing antibiotic penetration | Eradication of established biofilms |
Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level
While preliminary studies have pointed towards potential biological targets, a more in-depth understanding of the molecular mechanisms of action of this compound is crucial for its rational development as a therapeutic agent. Advanced techniques can be employed to identify and validate its specific cellular targets and signaling pathways.
Future mechanistic studies should include:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes that the compound binds to. For example, molecular docking studies have suggested that benzoylthiourea derivatives may inhibit DNA gyrase B in bacteria and ribonucleotide reductase in cancer cells. nih.govunair.ac.id These interactions need to be confirmed through in vitro enzymatic assays and in vivo target engagement studies.
Pathway Analysis: Once a target is validated, further research should focus on elucidating the downstream effects on cellular signaling pathways. This can involve transcriptomic and proteomic analyses to understand how the compound alters gene and protein expression, leading to its biological effects.
Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its target protein. This information is invaluable for understanding the precise molecular interactions and for guiding the design of more potent and selective analogues.
The table below summarizes key research questions and the methodologies to address them.
| Research Question | Proposed Methodology | Expected Outcome |
| What are the primary protein targets of this compound in bacteria? | Affinity Chromatography followed by Mass Spectrometry | Identification of potential binding partners. |
| Does the compound inhibit the enzymatic activity of DNA gyrase B? | In vitro DNA supercoiling assay | Confirmation of a direct inhibitory effect on the enzyme. |
| How does the compound induce apoptosis in cancer cells? | Western blot analysis of apoptotic markers (e.g., caspases, Bcl-2 family proteins) | Elucidation of the apoptotic pathway involved. |
| What is the binding mode of the compound to its target? | X-ray crystallography of the compound-target complex | Detailed structural information for structure-based drug design. |
Translation of Research Findings into Pre-Clinical Development Initiatives
The ultimate goal of investigating this compound and its analogues is to translate promising laboratory findings into clinically useful therapies. This requires a systematic pre-clinical development program to evaluate the safety and efficacy of lead compounds in vivo.
The key stages of pre-clinical development include:
In Vivo Efficacy Studies: Testing the most promising analogues in relevant animal models of disease. For example, antibacterial efficacy can be assessed in murine models of systemic infection or localized abscesses. Anticancer activity can be evaluated in xenograft models where human tumors are implanted in immunocompromised mice.
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds in animal models. This information is crucial for establishing a potential dosing regimen in humans.
Toxicology and Safety Pharmacology: Conducting comprehensive studies to identify any potential toxicities of the lead compounds. This includes acute and chronic toxicity studies in multiple animal species, as well as safety pharmacology studies to assess effects on vital organ systems (e.g., cardiovascular, respiratory, and central nervous systems).
The following table provides an overview of the necessary pre-clinical studies.
| Study Type | Objective | Example Model/Assay | Key Parameters Measured |
| In Vivo Efficacy (Antibacterial) | To determine if the compound can treat a bacterial infection in a living organism. | Murine thigh infection model with Staphylococcus aureus. | Reduction in bacterial load, survival rate. |
| In Vivo Efficacy (Anticancer) | To assess the tumor-inhibiting effects of the compound. | Human breast cancer xenograft model in nude mice. | Tumor volume, tumor weight, survival rate. |
| Pharmacokinetics (ADME) | To understand how the compound is processed by the body. | Intravenous and oral administration to rats, followed by plasma concentration analysis over time. | Half-life, bioavailability, clearance, volume of distribution. |
| Acute Toxicity | To determine the short-term adverse effects and lethal dose. | Single high-dose administration to rodents. | LD50, clinical signs of toxicity, gross pathology. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-benzoyl-3-[(furan-2-yl)methyl]thiourea, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves a multi-step process:
Formation of intermediates via nucleophilic substitution (e.g., coupling benzoyl isothiocyanate with furan-2-ylmethylamine under inert conditions).
Reaction optimization using solvents like ethanol or dichloromethane under reflux (60–80°C) to enhance thiourea bond formation .
Purification via recrystallization or column chromatography, with yields dependent on pH control (neutral to slightly acidic) and stoichiometric ratios .
- Key Tools : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) and NMR (¹H/¹³C) spectroscopy .
Q. How is the molecular structure of this compound characterized in the solid state?
- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals planar thiourea moieties and intramolecular hydrogen bonding (N–H⋯O) stabilizing the structure. Quasi-aromatic stacking interactions between furan and benzoyl groups are observed in related derivatives .
- Software : Refinement via SHELXL or OLEX2 to resolve disorder or thermal motion artifacts .
Q. What preliminary biological activities are reported for this compound?
- Findings : Thiourea derivatives exhibit antimicrobial and anticancer potential. For example, analogs show IC₅₀ values of 2–10 µM against HeLa cells via apoptosis induction .
- Assays : Screen activity using MTT assays and validate mechanisms via flow cytometry (cell cycle arrest) and Western blotting (caspase-3 activation) .
Advanced Research Questions
Q. How does this compound coordinate with transition metals, and what are the implications for materials science?
- Coordination Chemistry : Acts as a bidentate ligand via S (thiourea) and O (furan) atoms. With Cu(I), it forms polymeric complexes (e.g., [CuI(thiourea)]ₙ) with luminescent properties (λₑₘ ≈ 425 nm) .
- Applications : These complexes are explored as sensors or catalysts. Characterize via FT-IR (νC=S shift from 1250 → 1150 cm⁻¹) and XANES to confirm metal-ligand bonding .
Q. What computational methods are used to predict the reactivity and pharmacokinetics of this compound?
- Approach :
DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) and electrostatic potential maps .
ADMET Prediction : Use SwissADME to estimate logP (~2.8) and bioavailability (Lipinski’s rule compliance). MD simulations assess binding stability with target proteins (e.g., kinases) .
Q. How can contradictory data on biological activity be resolved?
- Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time).
- Resolution :
Standardize protocols (e.g., 48-hour incubation, 10% FBS).
Validate via orthogonal assays (e.g., ATP-based viability vs. resazurin reduction) .
Perform structural analogs comparison to isolate substituent effects (e.g., furan vs. indole derivatives) .
Q. What strategies improve the compound’s stability under physiological conditions?
- Challenges : Thiourea hydrolysis at pH > 7.5 or in esterase-rich environments.
- Solutions :
Prodrug Design : Mask thiourea as a thioether or incorporate PEGylation to enhance plasma half-life .
Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for controlled release, monitored via UV-Vis spectroscopy (λₘₐₓ ≈ 280 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
